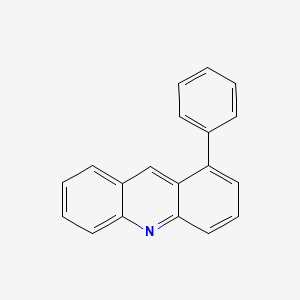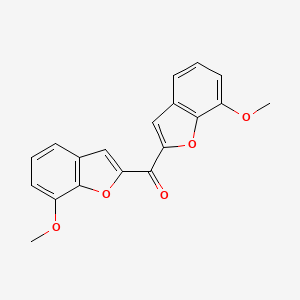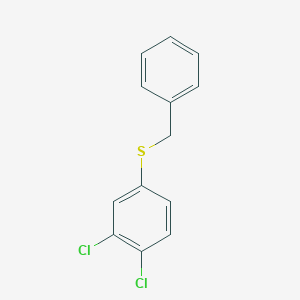![molecular formula C10H14Cl2O2 B14343736 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one CAS No. 92958-26-4](/img/structure/B14343736.png)
7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one: is a chemical compound with the molecular formula C10H14Cl2O2 . It is a bicyclic compound featuring a unique structure that includes two chlorine atoms and three methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities .
Biology and Medicine: Its structural features make it a candidate for the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one involves its interaction with specific molecular targets. The chlorine atoms and the bicyclic structure play a crucial role in its reactivity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
- 2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octan-8-one
Comparison: Compared to similar compounds, 7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[420]octan-8-one is unique due to the presence of two chlorine atoms and three methyl groupsThe presence of chlorine atoms enhances its electrophilicity, making it more reactive in substitution reactions .
Eigenschaften
CAS-Nummer |
92958-26-4 |
|---|---|
Molekularformel |
C10H14Cl2O2 |
Molekulargewicht |
237.12 g/mol |
IUPAC-Name |
7,7-dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one |
InChI |
InChI=1S/C10H14Cl2O2/c1-8(2)6-7(13)10(11,12)9(6,3)4-5-14-8/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
CJESLRPOJHDRSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C(=O)C(C2(CCO1)C)(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


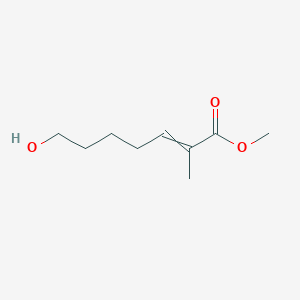
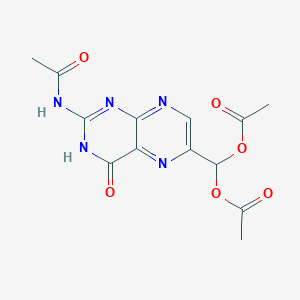
![10-[2-(2-Methoxyethoxy)ethoxy]-2,5,8,12,15,18-hexaoxanonadecane](/img/structure/B14343661.png)
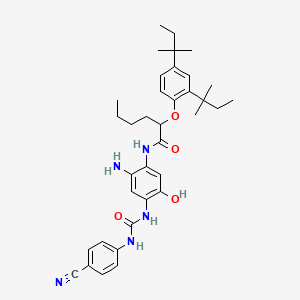
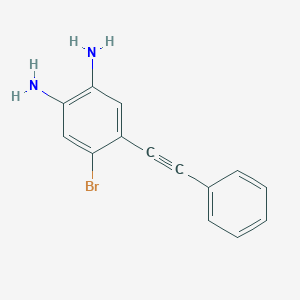
![2-(Thiophen-3-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14343678.png)
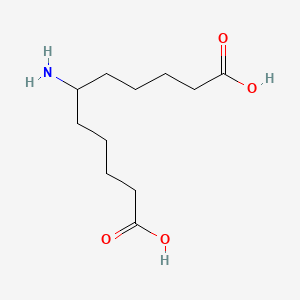
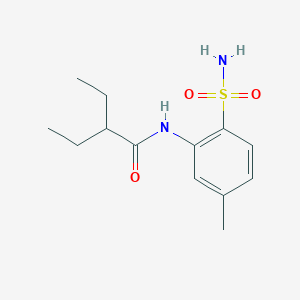
silane](/img/structure/B14343692.png)
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
